3-Aminopropyl dihydrogen phosphate

Description

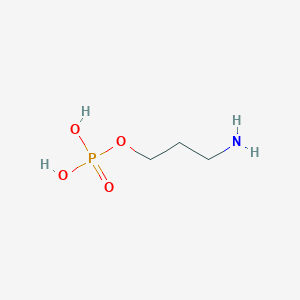

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQZVISZELWDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147910 | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-28-9 | |

| Record name | 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPROPYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Aminopropyl Dihydrogen Phosphate

Established Synthetic Pathways for 3-Aminopropyl Dihydrogen Phosphate (B84403)

The synthesis of 3-Aminopropyl dihydrogen phosphate has been a subject of research to develop efficient and high-yielding methods.

Phosphorylation of 3-Amino-1-propanol with Phosphorus Oxychloride

A key method for synthesizing this compound involves the phosphorylation of 3-amino-1-propanol using phosphorus oxychloride (POCl3). koreascience.krgoogle.com This reaction is typically carried out in the presence of an organic base. koreascience.kr The process involves the formation of a cyclic intermediate. Specifically, the hydroxyl and amino groups of 3-amino-1-propanol react with phosphorus oxychloride to form a 6-membered 2,6-oxaza-phosphoryl ring, a cyclic phosphoramidyl chloride. koreascience.krgoogle.com This intermediate is then subjected to hydrolysis to open the ring, leading to the formation of this compound. koreascience.kr This method is considered superior to previous literature methods due to its simplicity and high yield. koreascience.kr

Phosphorus oxychloride is a common reagent for the phosphorylation of alcohols. nih.govmasterorganicchemistry.com The reaction converts the alcohol's hydroxyl group into a good leaving group, facilitating the formation of the phosphate ester. masterorganicchemistry.com

Optimized Reaction Conditions and Yield Enhancements in Syntheses

Significant improvements in the synthesis of this compound have been achieved through the optimization of reaction conditions. A patented method outlines a process that affords the highly purified product in a 90% isolated yield. koreascience.krgoogle.com

This optimized method involves several key steps:

Reaction Temperature: The initial reaction between 3-amino-1-propanol and phosphorus oxychloride is conducted at a low temperature of 0-5°C for approximately one hour. google.com This low temperature is crucial as it inactivates the third chlorine atom of phosphorus oxychloride, preventing its replacement and the formation of by-products. google.com

Equivalent Ratio: The equivalent ratio of 3-amino-1-propanol to phosphorus oxychloride is maintained between 1:1 and 1:1.3. google.com A ratio lower than 1:1 will not yield the desired product, while a ratio higher than 1:1.3 leads to the formation of excessive by-products. google.com

Hydrolysis: The cyclic phosphoramidyl chloride intermediate is hydrolyzed in the presence of an acidic catalyst at a temperature of 70-90°C. google.com

Purification: The final product is purified through recrystallization with an alcohol, such as methanol, ethanol, or isopropanol. google.com This step is effective in removing by-products like triethylammonium (B8662869) chloride. google.com

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Reactant Ratio (3-amino-1-propanol:POCl3) | 1:1 to 1:1.3 | Ensures efficient reaction while minimizing by-product formation. google.com |

| Initial Reaction Temperature | 0-5°C | Inactivates the third chlorine atom of POCl3, preventing side reactions. google.com |

| Hydrolysis Temperature | 70-90°C | Facilitates the ring-opening of the cyclic intermediate. google.com |

| Purification Method | Recrystallization with alcohol | Effectively removes impurities like triethylammonium chloride. google.com |

Derivatization and Functionalization Strategies Involving the this compound Moiety

The this compound molecule can be chemically modified to create new derivatives with enhanced properties.

Conjugation Chemistry with Bioactive Molecules (e.g., Ascorbic Acid, Kojic Acid, Tocopherol)

A significant area of research involves the conjugation of this compound with various bioactive molecules to improve their stability and efficacy. One notable example is the creation of Aminopropyl Ascorbyl Phosphate (AAP), a stable derivative of Vitamin C. revivalabs.commarketresearchintellect.com This compound is formed by combining ascorbic acid with this compound. revivalabs.com AAP is favored by formulators for its superior stability compared to pure ascorbic acid (Vitamin C), which is known for its chemical instability in aqueous solutions. revivalabs.comkoreascience.or.kr

The resulting derivative, 2-O-[(3-aminopropyl)phosphinooxy]-L-ascorbic acid (LAAP), has demonstrated significantly improved stability, with 93% of it remaining after 10 days, whereas L-ascorbic acid decomposes completely within about an hour. koreascience.or.kr This enhanced stability makes it a more effective ingredient in skincare products. marketresearchintellect.comkoreascience.or.kr

Esterification and Amidation Reactions for Novel Derivatives

Esterification and amidation are fundamental reactions in organic chemistry that can be applied to this compound to create a wide range of novel derivatives. researchgate.netresearchgate.net These reactions are crucial for synthesizing various chemical and pharmaceutical products. researchgate.net

Esterification: This process involves the reaction of the phosphate group with an alcohol to form a phosphate ester. researchgate.net Various methods exist for esterification, including the use of reagents like trichloroacetonitrile (B146778) in the presence of triphenylphosphine. researchgate.net

Amidation: This reaction involves forming an amide bond. mdpi.comarcjournals.org Efficient methods for amidation often utilize coupling agents to facilitate the reaction between a carboxylic acid and an amine. researchgate.net Iron(III) chloride has also been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com

Research on Related Compounds and Analogues with Aminopropyl and Phosphate Structures

Research extends beyond this compound to include a variety of related compounds and analogues that possess both aminopropyl and phosphate or phosphonate (B1237965) structures. For instance, novel synthetic pathways have been developed for different 3-aminopropyl germanes. elsevierpure.com

Furthermore, α-aminophosphonate analogs of aspartic acid have been synthesized and shown to have antiproliferative effects on human tumor cell lines. mdpi.com These studies highlight the potential of combining amino and phosphate/phosphonate functionalities to create compounds with interesting biological activities. The synthesis of such analogues often involves complex chemical reactions, such as the aza-Reformatsky reaction of α-iminophosphonates. mdpi.com

The study of these related compounds provides valuable insights into the structure-activity relationships of molecules containing aminopropyl and phosphate groups, paving the way for the design of new functional molecules.

Synthesis and Structural Variations of Amifostine (B1664874) (2-[(3-aminopropyl)amino]ethane-thiol dihydrogen phosphate ester)

Amifostine, known chemically as 2-[(3-aminopropyl)amino]ethane-thiol dihydrogen phosphate ester, is a significant cytoprotective agent used in conjunction with certain cancer therapies. wikipedia.org Its synthesis is a multi-step process. A common method involves the reaction of 2-(3-aminopropylamino)ethanol with hydrobromic acid to produce N-(bromoethyl)-1,3-diaminopropane dihydrobromide. mdpi.com This intermediate is then reacted to yield amifostine. mdpi.com Another described synthetic route to obtain amifostine is also available. wikipedia.org

Amifostine is a prodrug that undergoes dephosphorylation in the body by alkaline phosphatase to form its active thiol metabolite, WR-1065. tandfonline.comdrugbank.com This active form is believed to be responsible for its protective effects against the toxicity of certain chemotherapy agents and radiation. drugbank.com The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity and greater vascular permeation in these tissues compared to tumor tissues. wikipedia.org

To enhance its therapeutic profile, various structural modifications of amifostine have been explored. These variations aim to improve its stability, extend its circulating half-life, and optimize its protective efficacy. tandfonline.com

Key Structural Variations of Amifostine:

| Modification Type | Description | Potential Advantages |

| PEGylation | Covalent conjugation of amifostine with polyethylene (B3416737) glycol (PEG). | Improved drug safety, pharmacokinetics, and pharmacodynamics. tandfonline.com |

| Nanoparticle Formulations | Encapsulation of amifostine into nanoparticles. | Can improve the biological activity and allow for oral administration, with some selective tissue distribution. tandfonline.com |

| Polymer Complexes | Immobilization of amifostine with polymers like poly(hydroxyoxyethylene phosphate)s. | Can increase radioprotective efficacy compared to pure amifostine. mdpi.com |

Research into these structural analogs is ongoing, with a focus on developing countermeasures for radiation exposure and improving cancer therapy outcomes. tandfonline.com

Exploration of 3-Aminopropylphosphonic Acid Derivatives and Stereoisomers

3-Aminopropylphosphonic acid is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and functions as a partial agonist for GABA-B receptors. chemicalbook.commedchemexpress.com Its synthesis and the development of its derivatives are of interest for their potential biological activities.

One synthetic route to 3-aminopropylphosphonic acid involves the reaction of 3-amino-1-propanol with phosphorus oxychloride in an organic solvent, followed by hydrolysis with an acid catalyst and subsequent crystallization. google.com Another method described in the literature involves the coupling of 3-formamidopropanol with cyanoethylphosphoric acid using a coupling agent, followed by several hydrolysis and purification steps. google.com

The development of derivatives of α-aminophosphonic acids, a broader class that includes structures related to 3-aminopropylphosphonic acid, has been a focus of research. For instance, a methodology for preparing α-aminophosphine oxides and phosphonates involves the addition of nucleophiles to 2H-azirines. nih.gov This approach allows for the creation of a variety of derivatives, some of which have shown antiproliferative effects against cancer cell lines. nih.gov

The study of stereoisomers is crucial in medicinal chemistry as different stereoisomers of a molecule can have distinct biological activities. While specific research on the stereoisomers of 3-aminopropylphosphonic acid is not detailed in the provided results, the synthesis of enantiomerically pure phosphonic acid derivatives is a general area of interest in the field. acs.org

Mechanistic Investigations of 3 Aminopropyl Dihydrogen Phosphate and Its Derivatives

Elucidation of Reaction Mechanisms in 3-Aminopropyl Dihydrogen Phosphate (B84403) Synthesis

The synthesis of 3-aminopropyl dihydrogen phosphate (3-APPA) can be achieved through various chemical pathways. A notable method involves the phosphorylation of 3-amino-1-propanol. In one effective synthesis, 3-amino-1-propanol undergoes phosphorylation using phosphorous oxychloride in the presence of an organic base. This reaction proceeds through a cyclization step, forming a 6-membered 2,6-oxaza-phosphoryl ring intermediate. The subsequent ring-opening of this intermediate via hydrolysis, followed by crystallization, yields the highly purified this compound product with a high isolated yield of 90%. koreascience.kr This procedure is considered advantageous over other phosphorylation methods due to its simplicity and high yield. koreascience.kr

Another general principle for the synthesis of similar dihydrogen phosphate compounds, such as ammonium (B1175870) dihydrogen phosphate, involves the reaction of equimolar amounts of the corresponding amine (in that case, ammonia) and phosphoric acid. chemicalbook.com This suggests that a direct reaction between 3-aminopropanol and phosphoric acid could also be a potential, though perhaps less efficient, route to 3-APPA.

| Starting Material | Reagents | Key Intermediate | Final Product | Yield |

| 3-Amino-1-propanol | Phosphorous oxychloride, Organic base | 6-membered 2,6-oxaza-phosphoryl ring | This compound | 90% koreascience.kr |

Study of Hydrolysis Mechanisms for Aminopropyl-Containing Polymers

The hydrolysis of polymers containing aminopropyl groups is a critical area of study, particularly for biodegradable and functional polymers. The mechanisms of degradation are heavily influenced by the polymer backbone, the nature of the chemical bonds, and the environmental conditions such as pH. nih.govresearchgate.net

For instance, the hydrolysis of poly(alkylene amidophosphate)s that have amino acids or dipeptides as side groups has been studied using 31P NMR. nih.gov The investigation revealed that the stability of the P-O bonds in the main polymer chain and the P-N bonds in the side groups is highly dependent on the pH of the surrounding medium. nih.gov In acidic and near-neutral conditions (pH 1.5 and 6.5), the P-N amide bond is significantly more susceptible to hydrolysis than the P-O ester bond in the polymer backbone. nih.gov However, at a more alkaline pH (≥ 8.5), the difference in the rate of hydrolysis between the P-N and P-O bonds becomes much smaller. nih.gov

In another example, the acid hydrolysis of a 2-aminopropionitrile polymer was analyzed. The process breaks down the polymer into its fundamental structural units, which were identified as various amino acids and their derivatives. nih.gov This indicates a cleavage of the polymer backbone under acidic conditions. nih.gov

| Polymer Type | Hydrolysis Condition | Bond Cleavage Selectivity | Key Findings |

| Poly(alkylene amidophosphate)s | Acidic to Neutral pH (1.5 - 6.5) | P-N bond hydrolyzes much faster than P-O bond. nih.gov | The P-O bond shows negligible hydrolysis in these conditions. nih.gov |

| Poly(alkylene amidophosphate)s | Alkaline pH (≥ 8.5) | Smaller difference in hydrolysis rates between P-N and P-O bonds. nih.gov | Both amide and ester bonds are susceptible to cleavage. nih.gov |

| 2-Aminopropionitrile polymer | Acid Hydrolysis | Polymer backbone cleavage. nih.gov | Results in fundamental structural units like alanine (B10760859) and glycine. nih.gov |

| Polyphosphazenes with amino acid ester side groups | Hydrolysis | Initiated at the side group. researchgate.net | The ester linkage of the amino acid is typically cleaved first. researchgate.net |

Enzymatic Biotransformation Pathways of Aminopropyl Phosphate Prodrugs

Amifostine (B1664874), an organic thiophosphate, is a well-studied prodrug that requires metabolic activation to exert its biological effects. patsnap.comdrugbank.com The primary step in its activation is dephosphorylation, a process catalyzed by the enzyme alkaline phosphatase (ALP). patsnap.comdrugbank.comnih.gov This enzymatic reaction converts the inactive amifostine into its pharmacologically active free thiol metabolite, known as WR-1065, and a less active disulfide metabolite. patsnap.comdrugbank.com

This dephosphorylation process is tissue-specific. nih.gov Alkaline phosphatase is predominantly found bound to the membranes of cells in normal, healthy tissues. researchgate.netresearchgate.net Consequently, the conversion of amifostine to WR-1065 occurs preferentially in these tissues. drugbank.com This selective activation is a key feature of amifostine's mechanism, as many tumor cells have a deficiency in membrane-bound alkaline phosphatase, leading to limited uptake and activation of the prodrug within the tumor environment. researchgate.netresearchgate.net The phosphate prodrug approach, in general, is a recognized strategy to enhance the bioavailability of drugs, relying on the widespread presence of alkaline phosphatase in the human body to release the active parent molecule. nih.gov

The enzymatic conversion of amifostine is initiated at the cellular level by membrane-bound alkaline phosphatase, which is more abundant in the endothelium of normal tissues compared to the hypovascular and acidic environment of tumors. nih.govresearchgate.net This differential expression of ALP is fundamental to the selective protection of normal cells. nih.gov

Once dephosphorylated to the active thiol WR-1065, the molecule is readily taken up by cells. drugbank.com At the molecular level, the protective mechanisms of WR-1065 are multifaceted. A primary role is the scavenging of harmful free radicals and reactive oxygen species (ROS) that are generated by radiation and certain chemotherapy agents. patsnap.comresearchgate.net By neutralizing these reactive species, WR-1065 reduces oxidative stress and protects critical cellular components like DNA, proteins, and lipids from damage. patsnap.com

Furthermore, WR-1065 can directly interact with DNA. It is capable of donating a hydrogen atom to repair DNA radicals, thereby preventing the propagation of DNA damage. patsnap.com It can also bind to and detoxify reactive metabolites of certain chemotherapy drugs. drugbank.com Research has also shown that amifostine can affect redox-sensitive transcription factors, gene expression, and chromatin stability. nih.gov For example, it can increase the levels of the tumor suppressor protein p53, which plays a role in protecting normal tissues from apoptosis. researchgate.net Additionally, amifostine has been observed to induce the activity of other antioxidant enzymes, such as manganese superoxide (B77818) dismutase (SOD2), which can contribute to a delayed radioprotective effect. nih.gov

| Process | Enzyme | Location | Molecular Action |

| Dephosphorylation | Alkaline Phosphatase (ALP) patsnap.comnih.gov | Primarily in normal tissues, bound to cell membranes. researchgate.netresearchgate.net | Converts amifostine (prodrug) to WR-1065 (active thiol metabolite). patsnap.comdrugbank.com |

| Cytoprotection | N/A (Action of WR-1065) | Inside normal cells. drugbank.com | Scavenging of reactive oxygen species (ROS). patsnap.comresearchgate.net |

| DNA Protection | N/A (Action of WR-1065) | Inside normal cells. patsnap.com | Donates hydrogen to repair DNA radicals; stabilizes DNA. patsnap.comresearchgate.net |

| Gene/Protein Regulation | N/A (Action of WR-1065) | Inside normal cells. | Increases p53 levels; induces antioxidant enzymes like SOD2. researchgate.netnih.gov |

Biological and Biomedical Research Applications of 3 Aminopropyl Dihydrogen Phosphate

Research into Anti-Aging Cellular and Tissue Responses

The investigation into 3-aminopropyl dihydrogen phosphate (B84403) as an anti-aging agent has centered on its ability to influence key cellular and extracellular matrix components that are known to decline with age.

In Vitro and In Vivo Studies on Fibroblast Proliferation

In vitro research has demonstrated that 3-aminopropyl dihydrogen phosphate can stimulate the proliferation of human fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen. koreascience.krkoreascience.krkstudy.com In one key study, a 3-APPA treatment was shown to significantly increase the proliferation of human fibroblasts. koreascience.kr The table below summarizes findings from a comparative in vitro study on fibroblast proliferation.

| Compound | Concentration | Increase in Fibroblast Proliferation (Compared to Control) |

| This compound | 0.0001% | 120% |

| Ascorbic Acid | Not Specified | 50% |

| Data sourced from in-vitro studies on human fibroblasts. koreascience.kr |

These findings suggest that this compound is a potent stimulator of fibroblast activity, a crucial factor in maintaining skin's youthful structure.

Investigation of Collagen Synthesis Enhancement Mechanisms

In addition to promoting fibroblast proliferation, this compound has been shown to enhance collagen synthesis in various in vitro models. koreascience.krkoreascience.krkstudy.com Studies utilizing both monolayer and 3-dimensional collagen matrix cultures have revealed the compound's capacity to boost collagen production, which is essential for reducing skin wrinkles and improving skin elasticity. koreascience.kr The results from these studies are detailed in the table below.

| Culture Type | Compound | Increase in Collagen Synthesis (Compared to Control) |

| Monolayer Culture | This compound | 50% |

| 3-Dimensional Culture | This compound | 20% (also compared to Ascorbic Acid) |

| Data from in-vitro human fibroblast and collagen matrix culture studies. koreascience.kr |

This enhancement of collagen synthesis points to the compound's potential to counteract the age-related decline in this critical structural protein.

Molecular Mechanisms Underlying Anti-Aging Effects

The primary anti-aging effects of this compound are attributed to its demonstrated ability to stimulate fibroblast proliferation and enhance collagen synthesis. microbialtec.com The development of 3-APPA was partly inspired by its structural resemblance to GABA, a neurotransmitter and biochemical messenger, and the hypothesis that the phosphate group would allow for better compatibility with the skin membrane compared to a carboxylic acid group. koreascience.kr While the precise intracellular signaling pathways that are modulated by 3-APPA to induce these effects are not yet fully elucidated in available research, its efficacy as an anti-aging agent is linked to these fundamental cellular responses.

Research in Skin Biology and Cosmeceutical Science

In the realm of skin biology and cosmeceuticals, research has explored the utility of this compound not only for its anti-aging properties but also as a component in formulations for skin lightening and as a stabilizing agent for other active ingredients.

Mechanisms of Skin Lightening and Whitening

This compound has been utilized as a component in the synthesis of novel skin-whitening agents through conjugation with molecules like kojic acid and ascorbic acid. nih.gov These conjugates, such as kojyl-3-aminopropyl phosphate and ascorbyl-3-aminopropyl phosphate, have demonstrated a more efficient lightening effect. nih.gov For instance, a derivative of kojic acid, 5-[(3-aminopropyl)phosphinooxy]-2-(hydroxymethyl)-4H-pyran-4-one (Kojyl-APPA), has shown efficacy in reducing melanin (B1238610) content in melanoma cells and decreasing neomelanin synthesis in normal human melanocytes. nih.gov Similarly, a stable derivative of L-ascorbic acid, 2-O-[(3-aminopropyl)phosphinooxy]-L-ascorbic acid (LAAP), has been synthesized and investigated for its effects on melanin synthesis, proving to be a more effective whitening agent due to its enhanced stability.

Enhanced Stability and Optimized Dermal Delivery of Conjugates

A significant advantage of conjugating active molecules with this compound is the enhanced stability and improved dermal delivery of the resulting compounds. nih.gov For example, the permeation of Kojyl-APPA through the skin was found to be approximately eight times greater than that of kojic acid alone. Furthermore, the stability of these conjugates is markedly improved; while L-ascorbic acid can decompose completely within an hour, its conjugate with 3-APPA, LAAP, showed that 93% of the compound remained after ten days. This increased stability and permeability contribute to a more efficient and lasting effect on the skin.

Therapeutic Potential of Related Compounds and Their Biological Activities

The therapeutic landscape of compounds structurally related to this compound is rich and varied, with significant research focused on their roles in radioprotection, detoxification, antimicrobial activity, and cellular modulation. These investigations highlight the potential of aminopropyl-containing molecules in diverse biomedical applications.

Amifostine (B1664874) (WR-2721) stands out as a significant radioprotective agent, developed to shield normal tissues from the harmful effects of radiation and chemotherapy. nih.gov Its protective capabilities are attributed to a multifaceted mechanism of action. Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase, an enzyme more abundant in normal tissues than in tumors, to its active thiol metabolite, WR-1065. nih.gov This differential activation contributes to its selective protection of healthy tissues. nih.gov

The primary protective mechanisms of amifostine and its active form are intricate and include:

Free-radical scavenging: The active metabolite, WR-1065, is a potent scavenger of reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents. nih.govresearchgate.net

DNA protection and repair: Amifostine has been shown to protect DNA from damage and to accelerate the repair of DNA strands. nih.gov It can prevent both single- and double-stranded DNA breaks induced by γ-radiation. caymanchem.com

Induction of cellular hypoxia: Amifostine can induce a state of low oxygen tension in normal tissues, which makes them less susceptible to radiation damage. nih.govtandfonline.com

Modulation of gene expression and enzyme activity: It influences redox-sensitive transcription factors, gene expression, and the activity of various enzymes. nih.govtandfonline.com For instance, WR-1065 has been shown to increase the levels of endogenous manganese superoxide (B77818) dismutase (MnSOD), an important antioxidant enzyme. nih.gov

These combined actions contribute to its effectiveness in reducing the toxicity of cancer treatments on normal tissues. nih.govnih.gov

The active metabolite of amifostine, WR-1065, is central to its protective effects. This free thiol compound is a powerful scavenger of free radicals, which are highly reactive molecules that can damage cellular components, including DNA. nih.govresearchgate.net By neutralizing these radicals, WR-1065 mitigates the immediate damage caused by radiation and certain chemotherapy drugs. nih.gov Its free radical scavenging activity is a key reason it must be present during radiation exposure to be effective against cell killing. nih.gov

Beyond direct radical scavenging, WR-1065 plays a role in detoxification. It has been demonstrated to reduce mutations induced by agents like cis-diamminedichloroplatinum(II) (cis-DDP). caymanchem.com The polyamine-like structure of WR-1065, coupled with its sulfhydryl group, allows it to participate in various cellular processes that aid in detoxification and cytoprotection. nih.gov The compound concentrates in the nucleus and mitochondria, offering direct protection to these vital organelles from radiation-induced free radical damage. nih.gov

The table below summarizes the key protective actions of WR-1065.

| Protective Action | Mechanism | Reference |

| Free Radical Scavenging | Directly neutralizes reactive oxygen species (ROS). | nih.govresearchgate.net |

| DNA Protection | Prevents single and double-strand DNA breaks. | caymanchem.com |

| Mutation Reduction | Reduces mutations induced by mutagens like cis-DDP. | caymanchem.com |

| Enzyme Modulation | Increases levels of antioxidant enzymes like MnSOD. | nih.gov |

Researchers have explored the antimicrobial potential of various polyamine analogues, revealing promising activity against a range of pathogens. The positive charges of the amino groups in polyamines are considered a key factor in their antimicrobial action. nih.gov

Studies have shown that synthetic long, linear polyamines can exhibit rapid antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org For instance, a novel linear polyamine, AHA-1394, demonstrated a significant increase in inhibition against certain S. aureus strains compared to natural polyamines. nih.gov This compound also showed superior capabilities in preventing and dispersing biofilms, which are communities of microbes that are notoriously difficult to treat. nih.gov

Conjugating polyamines with other chemical groups, such as 1,3-benzodioxole, has been shown to enhance their antimicrobial activity, likely by increasing their lipophilicity and facilitating their interaction with microbial membranes. nih.gov Some of these modified polyamines have also demonstrated synergistic effects when used with commercial antifungal agents. nih.gov

The table below highlights some polyamine analogues and their observed antimicrobial activities.

| Polyamine Analogue/Derivative | Target Microbe(s) | Observed Effect | Reference |

| Long, linear polyamine amides | Gram-positive and Gram-negative bacteria (including MRSA) | Rapid antibacterial activity, reduction of biofilm formation. | acs.org |

| AHA-1394 | Staphylococcus aureus | Potent bactericidal activity, biofilm prevention and dispersal. | nih.gov |

| 1,3-benzodioxole conjugated polyamines | Bacteria and yeast | Enhanced antimicrobial activity compared to unsubstituted polyamines. | nih.gov |

Polyamine analogues have been found to induce apoptosis, or programmed cell death, in various cell types, a property that is being investigated for its potential in cancer therapy. The unregulated accumulation of certain polyamine analogues within cells can trigger a rapid apoptotic response. nih.gov

For example, treatment of cells with N1,N11-bis(ethyl)norspermine can lead to DNA fragmentation, a hallmark of apoptosis, within a few hours. nih.gov The mechanism behind this apoptosis induction is thought to involve the oxidation of the polyamine analogues, as the process can be blocked by inhibitors of polyamine oxidase. nih.gov This suggests that the cytotoxic effects of these analogues may be mediated by their metabolic byproducts. nih.govoup.com

The role of polyamines in apoptosis is complex, as they can also have protective effects. capes.gov.brnih.gov However, the ability of specific analogues to consistently induce apoptosis in cancer cells makes them promising candidates for further research and development as anti-neoplastic agents. nih.gov

Aminopropylphosphonic acid analogues have been studied for their ability to modulate GABA (gamma-aminobutyric acid) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. youtube.com These receptors are crucial for controlling neuronal excitability. youtube.com

Research has shown that different phosphonic analogues of GABA can act as either antagonists or agonists at GABA-B receptors. For example, phaclofen (B54434) and 4-aminobutylphosphonic acid (4-ABPA) have been identified as antagonists at GABA-B autoreceptors. nih.gov In contrast, 3-aminopropylphosphonic acid (3-APPA) did not show activity at these specific autoreceptors, suggesting a degree of pharmacological distinction between different GABA-B receptor subtypes. nih.gov

The development of potent and selective GABA-B antagonists that can cross the blood-brain barrier has been a significant area of research. nih.gov These compounds have shown potential as cognitive enhancers in preclinical studies. nih.gov The ability to selectively modulate GABA receptor subtypes with aminopropylphosphonic acid analogues opens up possibilities for developing novel therapeutics for neurological and psychiatric disorders.

Biomedical Engineering and Regenerative Medicine Research

While direct research on this compound in biomedical engineering and regenerative medicine is not extensively documented in the provided search results, the broader fields offer context for its potential applications. Regenerative medicine aims to repair or replace damaged tissues and organs, often utilizing stem cells, growth factors, and biomaterials. nih.govnih.gov

The properties of related phosphate-containing compounds and polyamines suggest potential avenues for exploration. For instance, phosphate-based coatings on biodegradable metals like magnesium alloys have been shown to improve their biocompatibility and control their degradation rate, making them more suitable for orthopedic implants. mdpi.com The osteoconductive nature of such materials can promote bone regeneration. mdpi.com

Furthermore, the field of regenerative medicine heavily relies on the use of growth factors and other bioactive molecules to direct cell behavior. mdpi.com Given that this compound is marketed for its ability to stimulate fibroblast proliferation and collagen synthesis, it could theoretically be incorporated into biomaterial scaffolds or hydrogels to promote tissue repair and regeneration. microbialtec.commakingcosmetics.com Polyphosphazenes, which are polymers with a phosphorus-nitrogen backbone, are also being explored for various biomedical applications, including drug delivery and tissue regeneration, due to their tunable properties and biocompatibility. nih.gov

Future research could investigate the potential of this compound and its derivatives in these areas, for example, by incorporating them into biomaterials to enhance cell attachment, proliferation, and differentiation for tissue engineering applications.

Functionalization of Biomaterials for Advanced Drug Delivery Systems

The surface functionalization of biomaterials is a critical step in the design of sophisticated drug delivery systems. The goal is to create nanoparticles or other carriers that can effectively encapsulate therapeutic agents, target specific cells or tissues, and release their payload in a controlled manner. This compound and structurally similar aminophosphonates are utilized in this context to modify the surface of various nanoparticles, enhancing their utility for therapeutic applications.

The primary amine group of this compound provides a reactive site for the covalent attachment of drugs, targeting ligands, or polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time. The phosphate group can interact with the surface of inorganic nanoparticles or provide a hydrophilic character.

A key example is the use of 3-aminopropyl functionalized magnesium phyllosilicate, also known as aminoclay, as a tailor-made organoclay material for biomedical applications. rsc.org Research has demonstrated the in vivo fate of these aminoclay nanoparticles in mouse models. rsc.org When administered intravenously, these functionalized nanoparticles showed rapid distribution to various organs, including the liver, kidneys, and lungs, followed by swift clearance without long-term accumulation. rsc.org Furthermore, after oral administration, there was no significant intestinal absorption, and the nanoparticles were primarily eliminated through feces. rsc.org This favorable biodistribution and clearance profile suggests a low risk of long-term tissue accumulation, making aminoclay particles desirable for drug delivery applications. rsc.org

The general principle of using aminopropyl groups for functionalization extends to other nanoparticle systems. Organosilanes such as (3-aminopropyl)triethoxysilane (APTES) are commonly used to graft positive charges onto the surface of silica (B1680970) and metal oxide nanoparticles, which facilitates the electrostatic adsorption of negatively charged biomolecules. mdpi.com This surface modification is a fundamental strategy in developing nanoparticle-based drug delivery systems that can bind and transport therapeutic proteins, nucleic acids, and other bioactive molecules. mdpi.comnih.gov

Table 1: Research Findings on Aminopropyl-Functionalized Nanoparticles for Drug Delivery

| Nanoparticle System | Functionalization Agent | Key Findings | Reference(s) |

|---|---|---|---|

| Magnesium Phyllosilicate (Aminoclay) | 3-Aminopropyl groups | Rapid biodistribution and clearance after intravenous injection; minimal intestinal absorption orally; low risk of long-term tissue accumulation. | rsc.org |

| Silica/Metal Oxide Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Introduces positive surface charges, enabling electrostatic adsorption of therapeutic biomolecules. | mdpi.com |

Application in Tissue Regeneration and Engineering using Aminopropyl-Functionalized Scaffolds

Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and scaffolds that mimic the natural extracellular matrix. nih.govuobaghdad.edu.iq Functionalized scaffolds play a crucial role by providing not only structural support but also bioactive cues that direct cell behavior, such as adhesion, proliferation, and differentiation. nih.govfrontiersin.org The aminopropyl and phosphate moieties of this compound (also known as 3-aminopropane phosphoric acid or 3-APPA) make it a valuable compound for modifying scaffold materials to enhance tissue regeneration. koreascience.krkoreascience.kr

The phosphate group can interact with and bind to inorganic components often used in bone tissue engineering scaffolds, such as hydroxyapatite (B223615). The amine group, on the other hand, can mimic the positively charged side chains of amino acids like lysine (B10760008) found in extracellular matrix proteins, promoting cell adhesion. It also serves as a handle for attaching other bioactive molecules.

A significant finding is that 3-APPA stimulates the proliferation of human fibroblasts and enhances the synthesis of collagen. koreascience.krkoreascience.kr In-vitro studies have shown that at a concentration of 10⁻⁴%, 3-APPA increased fibroblast proliferation by 120%, a significant improvement over the 50% increase observed with ascorbic acid. koreascience.kr Furthermore, it boosted monolayer collagen synthesis by 50% and increased collagen production in a 3-dimensional culture by 20% compared to controls. koreascience.kr Since collagen is the primary structural protein in most connective tissues, this stimulation of its synthesis is directly relevant to wound healing and the regeneration of tissues like skin and ligaments. nih.gov

The principles of using aminopropyl groups to functionalize scaffolds are also seen in related research. For instance, aminosilane-functionalized polycaprolactone (B3415563) (PCL) fiber scaffolds have been developed for peripheral nerve repair. nih.gov These modified scaffolds were found to significantly support the viability and differentiation of neuronal and Schwann cells, leading to longer neurite outgrowth compared to unmodified scaffolds. nih.gov This demonstrates the broad utility of amine functionalization in creating a more favorable environment for various cell types to facilitate tissue repair.

Table 2: Research Findings on the Effect of 3-APPA on Fibroblasts and Collagen Synthesis

| Assay | Treatment | Result (Compared to Control) | Reference(s) |

|---|---|---|---|

| MTT Assay (Fibroblast Proliferation) | 3-APPA (10⁻⁴ %) | 120% increase in cell proliferation | koreascience.kr |

| Monolayer Collagen Synthesis | 3-APPA | 50% increase in collagen synthesis | koreascience.kr |

Development of Biosensors and Bioplatforms for Biological Detection

The development of sensitive and specific biosensors is crucial for medical diagnostics, environmental monitoring, and food safety. A key step in fabricating most biosensors is the immobilization of a biological recognition element, such as an antibody or enzyme, onto a solid surface or transducer. biointerfaceresearch.comrsc.org The chemical properties of this compound make it a promising, although not yet widely documented, agent for the functionalization of biosensor surfaces.

The molecule's two functional groups can be exploited for stable immobilization:

The Aminopropyl Group: The terminal primary amine (-NH₂) is a versatile functional group for covalently attaching biomolecules. It can readily react with carboxyl groups on proteins via carbodiimide (B86325) chemistry (e.g., using EDC) or with aldehyde-modified surfaces to form stable bonds. This ensures that the bioreceptor is firmly anchored to the sensor surface, which is essential for reusable and stable biosensors. nih.gov The creation of reactive amine surfaces is a common strategy for improving the detection limits of immunoassays. nih.gov

The Dihydrogen Phosphate Group: The phosphate group (-OPO(OH)₂) has a high affinity for various metal oxide surfaces and for calcium phosphate materials like hydroxyapatite. biointerfaceresearch.com This allows the molecule to act as a stable anchoring layer on substrates commonly used in biosensors, such as titania, zirconia, or hydroxyapatite-coated electrodes. This interaction can create a well-oriented monolayer, presenting the amine groups outwards for subsequent biomolecule attachment.

While direct applications of this compound in published biosensor research are not abundant, the principles are well-established with similar molecules. For example, hydroxyapatite is recognized for its excellent affinity for biomolecules and is used to modify electrode surfaces to facilitate their adsorption and improve sensor stability. biointerfaceresearch.com Similarly, amine-functionalized surfaces are widely used to enhance the immobilization efficiency of proteins and other biomolecules for highly sensitive detection. nih.gov Therefore, this compound represents a bifunctional linker ideally suited for creating stable and reactive bioplatforms for biological detection.

Materials Science and Nanotechnology Research Applications

Surface Functionalization Research Utilizing Aminopropyl Moieties

Surface functionalization with aminopropyl groups is a critical technique for tailoring the interface between different materials. This is most prominently seen in the modification of nanoparticles and the enhancement of adhesion between organic and inorganic layers.

The surface modification of nanoparticles with aminopropylsilanes, such as (3-aminopropyl)triethoxysilane (APTES), is a widespread method for introducing amine functional groups onto their surfaces. iust.ac.irmdpi.com This process, known as silanization, involves the hydrolysis of the ethoxy groups of APTES to form reactive silanol (B1196071) groups. iust.ac.ir These silanols then condense with hydroxyl groups present on the surface of inorganic nanoparticles, forming stable covalent Si-O-M bonds (where M is a metal or silicon). nih.gov The terminal amine group remains available as a reactive site for further chemical modifications or to alter the nanoparticle's surface charge and interactivity. researchgate.net

Research has demonstrated the successful functionalization of various nanoparticles. For instance, MnFe2O4@SiO2 core-shell nanoparticles were functionalized with APTES to create a high density of amine groups on the outer surface. iust.ac.ir The reaction conditions, such as temperature and time, were optimized to control the surface coverage and hydrodynamic size of the nanoparticles. iust.ac.ir Studies showed that increasing the silanization temperature from 20°C to 70°C resulted in a significant shift in the surface charge (zeta potential) from -35 mV to +21.5 mV, confirming the successful grafting of the positively charged amine groups. iust.ac.ir

Similarly, superparamagnetic iron oxide nanoparticles (SPIONs) have been modified with APTES to enhance their dispersibility and provide a stable platform for the subsequent grafting of polymers. researchgate.net The process involves the formation of stable Si-O-Fe bonds on the nanoparticle surface. researchgate.net Functionalization is also a key step in modifying non-oxide materials; for example, activated carbon surfaces can be oxidized to create anchor points for organosilanes like APTMS (3-(aminopropyl)trimethoxysilane), rendering the surface more hydrophilic and reactive. mdpi.com

Table 1: Examples of Nanoparticle Modification with Aminopropylsilanes

| Nanoparticle Type | Modifying Agent | Key Findings & Characterization |

|---|---|---|

| MnFe₂O₄@SiO₂ | (3-aminopropyl)triethoxysilane (APTES) | Shift in zeta potential from negative to positive, confirming amine functionalization. Optimal conditions: 70°C for 90 min. iust.ac.ir |

| Superparamagnetic Iron Oxide (SPIONs) | Aminopropyltrimethoxysilane (APTES) | Enhanced dispersibility and provided reactive sites for polymer grafting. researchgate.net |

| Boehmite (γ-AlOOH) Nanoparticles (BNP) | (3-aminopropyl)triethoxysilane (APTES) | Achieved a maximal grafting density of 1.3 molecules/nm². TGA-MS was used to characterize ligand binding. researchgate.net |

| Zeolite AlPO-18 | (3-Aminopropyl)triethoxysilane (APTES) | Functionalization did not alter the zeolite's core structure, as confirmed by XRD and FT-IR. researchgate.net |

Studies on Interfacial Chemistry and Adhesion Promotion

The aminopropyl moiety is instrumental in promoting adhesion at the interface between inorganic substrates and organic polymers. researchgate.net Organosilane coupling agents like γ-aminopropyl triethoxy silane (B1218182) (γ-APS) can form a bridge between these dissimilar materials, significantly enhancing the mechanical integrity and reliability of microelectronic components and composites. researchgate.net

Research into the reinforcement of a silicon wafer/benzocyclobutene polymer (BCB) interface showed that adding a γ-APS layer promoted adhesion. researchgate.net Characterization using transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS) revealed that crack growth occurred along the γ-APS/BCB interface, highlighting the role of the silane layer in the joint's fracture mechanics. researchgate.net

In another study, the mechanism of adhesion promotion by γ-APS in α-Al₂O₃/polyethylene (B3416737) joints was investigated. dtic.mil It was found that γ-APS forms a multimolecular film on the alumina (B75360) surface. dtic.mil The marked improvement in joint strength was attributed to the interdiffusion between the γ-APS silane film and the polyethylene matrix, a process that is most effective when the silane is not fully cured before joint formation. dtic.mil This suggests that physical entanglement and miscibility, in addition to potential chemical bonding, are key mechanisms for adhesion promotion. dtic.mil Similarly, the functionalization of polypropylene (B1209903) with (3-aminopropyl)trimethoxysilane (APTMS) was shown to increase shear strength with an epoxy adhesive by over 500%, a result of chemical crosslinking between the amine-functionalized polymer and the epoxy resin. researchgate.net The presence of amine groups on surfaces has also been shown to generally promote cell adhesion and proliferation. mdpi.com

Catalysis and Enzyme Immobilization Studies

Aminopropyl-functionalized materials serve as robust platforms for supporting catalysts and immobilizing enzymes, offering advantages in terms of reusability, stability, and reaction efficiency.

The covalent attachment of catalytic complexes to solid supports prevents their leaching into the reaction medium, allowing for easy separation and reuse. 3-aminopropyl-functionalized silica (B1680970) is a popular choice for this purpose due to its high surface area and chemical stability. nih.gov

A notable example is the immobilization of a Lanthanum(III) complex on 3-aminopropyl-functionalized silica for the hydrolysis of phosphate (B84403) ester bonds. nih.gov The anchored catalyst demonstrated increased catalytic efficiency compared to its homogeneous counterpart and could be recovered and reused for at least five cycles with only a slight loss in activity. nih.gov In a different application, a bimetallic Nickel-Silver (NiAg) catalyst was supported on aminopropyl-functionalized periodic mesoporous organosilica (NH₂pr-Ph-PMO) for the hydrogenation of CO₂ into valuable chemicals like formaldehyde. ui.ac.id This catalyst showed high CO₂ conversion (38.34%) and excellent stability, maintaining its performance over multiple reaction cycles. ui.ac.id

Functionalized biomass has also been explored as a catalytic support. Grape waste residue, rich in tannins, was functionalized with APTES to create an efficient adsorbent for methyl orange dye, demonstrating that aminopropyl groups can enhance the physicochemical properties of diverse materials for environmental remediation applications. nih.gov

Table 2: Examples of 3-Aminopropyl-Functionalized Catalytic Supports

| Catalytic System | Support Material | Application | Key Finding |

|---|---|---|---|

| La(III) complex | 3-aminopropyl-functionalized silica | Hydrolysis of phosphate ester bonds | Increased catalytic efficiency and reusability for five cycles. nih.gov |

| Bimetallic NiAg | Aminopropyl-functionalized periodic mesoporous organosilica (NH₂pr-Ph-PMO) | CO₂ hydrogenation to formaldehyde | High CO₂ conversion (38.34%) and stable performance after 4 cycles. ui.ac.id |

Confinement and Stabilization of Enzymes within Periodic Mesoporous Aminosilica Structures

Immobilizing enzymes on solid supports is a key strategy to improve their stability and reusability in biocatalytic processes. core.ac.uk Mesoporous silica materials are excellent supports due to their large surface area, tunable pore sizes suitable for accommodating large enzyme molecules, and easily functionalized surfaces. core.ac.ukmdpi.com

The confinement of enzymes within the pores of these materials can enhance their stability against changes in temperature or exposure to solvents. mdpi.comrsc.org Periodic mesoporous aminosilica (PMA), which contains amine groups within its framework, has been synthesized specifically for enzyme immobilization. rsc.org In one study, a novel PMA with expanded pores was used to immobilize laccase, a large enzyme. rsc.org The resulting biocatalyst exhibited higher stability in solvents compared to enzymes supported on conventional functionalized silica. rsc.org This enhanced stability is attributed to the multiple interactions (hydrophobic, electrostatic, and hydrogen bonding) between the enzyme surface and the hybrid organic-inorganic pore walls. rsc.org

The method of immobilization can be physical adsorption, driven by electrostatic and other weak interactions, or covalent binding, which offers a more stable attachment. core.ac.ukmdpi.com The success of immobilization is highly dependent on matching the physicochemical properties of the support, such as pore size and surface chemistry, to the specific characteristics of the enzyme. core.ac.uknih.gov

Table 3: Enzyme Immobilization in Mesoporous Supports

| Enzyme | Support Material | Key Benefits of Immobilization |

|---|---|---|

| Laccase | Periodic Mesoporous Aminosilica (PMA) | Higher stability in solvents; leaching fully prevented due to enhanced enzyme-support interactions. rsc.org |

| Lipase | Periodic Mesoporous Organosilica (PMO) | High enzyme loading and stability; confinement within pores enhanced performance. rsc.org |

| Streptomyces griseus HUT 6037 | Mesoporous silica film, mesocellular foam, rod-like SBA-15 | High loading capacity (up to 95%); activity maintained for over 15 days; easy recovery and reuse. nih.gov |

Sensor Development and Anion Recognition Studies

The field of chemical sensing relies on the design of receptors that can selectively bind to target analytes. Anion recognition is a particularly important area, with applications ranging from environmental monitoring to medical diagnostics. nih.gov Synthetic receptors are designed to bind specific anions through various non-covalent interactions, such as hydrogen bonding and electrostatic forces. nih.gov

The aminopropyl group is a potential candidate for use in anion sensors. In its protonated form (-NH₃⁺), the amine group can act as a binding site for negatively charged anions through electrostatic attraction. While specific research focusing on 3-aminopropyl dihydrogen phosphate for sensor applications is not prominent, the fundamental chemistry of the aminopropyl moiety makes it suitable for this purpose. Functionalizing a sensor surface (e.g., a polymer, nanoparticle, or electrode) with aminopropyl groups could create a localized positive charge, enabling the capture and detection of target anions.

Designs for anion sensors are varied and include electrochemical methods, where binding events alter an electrical signal, and optical methods, where binding causes a change in color or fluorescence. nih.gov For example, electrochemical sensors have been developed using lipophilic uranyl salophene receptors in membranes for fluoride (B91410) detection. nih.gov The development of future sensors could involve immobilizing molecules with aminopropyl groups onto platforms like quartz-crystal microbalances or incorporating them into molecularly imprinted polymers to create highly selective and sensitive devices for a wide range of anions. nih.gov

Applications in Environmental Science and Remediation Research

The mitigation of phosphate pollution in water is essential for preventing eutrophication, a major environmental concern. nih.gov Although direct studies on the application of this compound in environmental remediation are scarce, materials functionalized with aminopropyl groups have been widely investigated for the removal of pollutants, including phosphate anions. mdpi.comohsu.edu

The primary mechanism of phosphate capture by amine-functionalized materials is based on electrostatic interactions. rsc.org In aqueous solutions with a pH below the pKa of the amine groups, these groups become protonated, creating positively charged ammonium (B1175870) (R-NH₃⁺) sites. These sites can then attract and bind negatively charged phosphate species such as H₂PO₄⁻ and HPO₄²⁻.

A variety of substrates, including silica, magnetic nanoparticles, and biopolymers, have been successfully functionalized with aminopropyl groups, often using reagents like (3-aminopropyl)triethoxysilane (APTES). researchgate.net These functionalized adsorbents offer several benefits:

High Selectivity and Affinity: The strong electrostatic attraction allows for the effective removal of phosphate, even from dilute solutions.

Regenerability: The adsorbed phosphate can often be released by increasing the pH, which deprotonates the amine groups and allows the adsorbent to be reused.

Versatility: This surface modification technique can be applied to a broad range of materials.

While this compound is a discrete molecule, its chemical structure is relevant. If used to modify a surface, it would present both amine and phosphate functionalities. The amine groups would be expected to contribute to phosphate removal through the electrostatic mechanism described. The phosphate groups on the surface could modulate the surface charge and its interactions with other ions present in the water. Research in this field is focused on creating cost-effective, efficient, and reusable adsorbent materials, with performance evaluated by adsorption capacity, kinetics, and robustness to environmental variables like pH and competing anions. nih.govrsc.org

| Functionalized Material | Adsorption Mechanism | Relevance to Aminopropyl Group |

|---|---|---|

| Amine-functionalized silica | Electrostatic attraction between protonated amine groups and phosphate anions. researchgate.net | The aminopropyl group provides the essential amine functionality for surface modification. |

| Amine-functionalized magnetic nanoparticles | Electrostatic attraction, with the added benefit of easy magnetic separation of the adsorbent from the treated water. rsc.org | The aminopropyl group serves as the active site for binding phosphate. |

| Amine-functionalized biopolymers | Electrostatic interactions, potentially supplemented by hydrogen bonding. | The aminopropyl group enhances the natural phosphate adsorption capacity of the biopolymer backbone. |

Analytical and Spectroscopic Characterization Techniques in 3 Aminopropyl Dihydrogen Phosphate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Analysis (e.g., ¹H, ³¹P NMR for binding studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-aminopropyl dihydrogen phosphate (B84403) in solution. Both ¹H and ³¹P NMR provide detailed information about the molecular framework and can be used to study binding interactions.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-aminopropyl dihydrogen phosphate is expected to show distinct signals corresponding to the protons of the propyl chain. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing amino and phosphate groups. For instance, the methylene (B1212753) group adjacent to the phosphate group (O-CH₂) would likely appear at a lower field (higher ppm value) compared to the other methylene groups. The methylene group adjacent to the amino group (N-CH₂) would also be shifted downfield. The central methylene group (-CH₂-) would exhibit a chemical shift intermediate to the other two. In D₂O, the protons of the amino and phosphate groups would exchange with deuterium (B1214612) and may not be observed.

Binding Studies: NMR titration experiments, where the spectrum of this compound is monitored upon the addition of a binding partner, can provide quantitative information about the interaction. By tracking the changes in chemical shifts of specific protons or the phosphorus atom, a binding isotherm can be constructed, from which the binding constant (Ka) can be determined. This approach is valuable for understanding the affinity and specificity of this compound's interactions.

| Technique | Application for this compound | Information Gained |

| ¹H NMR | Structural elucidation of the propyl chain. | Proton chemical shifts, coupling constants, and structural conformation. |

| ³¹P NMR | Direct observation of the phosphate group. | Phosphorus chemical shift, purity assessment, and monitoring of binding events. |

| NMR Titration | Quantitative analysis of binding interactions. | Binding constants (Ka), stoichiometry of interaction, and identification of binding sites. |

X-ray Crystallography and Diffraction for Complex Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide precise information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal how the aminopropyl and dihydrogen phosphate moieties are oriented with respect to each other. Furthermore, it would elucidate the hydrogen bonding network, which is expected to be a dominant intermolecular force, involving the amino, phosphate, and hydroxyl groups. While the Crystallography Open Database contains entries for related compounds like ammonium (B1175870) dihydrogen phosphate, specific crystallographic information file (CIF) for this compound was not found in the performed searches. crystallography.netcrystallography.net The analysis of such data, if available, would be crucial for understanding its solid-state properties and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Enantiomeric Analysis (e.g., HPLC, CEC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Capillary Electrochromatography (CEC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column, would likely be suitable for its analysis. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. A patent for the HPLC analysis of the chiral purity of 3-aminobutanol suggests that a mobile phase containing sodium dihydrogen phosphate could be effective. google.com Detection could be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally, by a charged aerosol detector (CAD) or a mass spectrometer (MS). A well-developed HPLC method can separate this compound from starting materials, byproducts, and degradation products, allowing for accurate quantification of its purity.

Capillary Electrochromatography (CEC): CEC combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. nih.gov This technique could be particularly useful for the enantiomeric analysis of this compound if it were to exist in chiral forms, although it is an achiral molecule. For analogous chiral aminophosphonic acids, capillary electrophoresis with cyclodextrins as chiral selectors has been shown to be effective for enantiomeric separation. nih.gov This highlights the potential of electromigration techniques for analyzing related compounds.

| Chromatographic Method | Application | Typical Conditions |

| HPLC | Purity assessment and quantification. | Reversed-phase C18 column, buffered aqueous/organic mobile phase. |

| CEC | High-efficiency separation and potential for enantiomeric analysis of related chiral compounds. | Packed or monolithic capillary column with a suitable stationary phase and an applied electric field. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Affinity and Quantitative Detection

Ultraviolet-Visible (UV-Vis) spectroscopy can be a valuable tool for the quantitative analysis of this compound, particularly if it forms a complex with a chromophoric molecule.

Quantitative Detection: Although this compound itself does not have a strong chromophore in the standard UV-Vis range, its concentration can be determined indirectly. For instance, it could be derivatized with a UV-active agent, or its complexation with a colored reagent could be monitored. A study on the quantification of amino groups on nanoparticles utilized the change in absorbance of methyl orange upon interaction with amine functionalities, a principle that could potentially be adapted for this compound.

Binding Affinity: UV-Vis spectroscopy is a widely used technique for studying binding interactions. If the binding of this compound to a target molecule results in a change in the UV-Vis spectrum of either molecule (e.g., a shift in the maximum absorbance wavelength or a change in molar absorptivity), this change can be used to determine the binding constant. By performing a titration experiment where the concentration of one binding partner is varied while the other is kept constant, and monitoring the resulting spectral changes, a binding curve can be generated to calculate the affinity of the interaction. While no specific studies on the UV-Vis analysis of binding affinity for this compound were found, this remains a viable and accessible method for such investigations.

Electrochemical Characterization for Sensor Performance Evaluation

The amine and phosphate functional groups of this compound make it a candidate for modifying electrode surfaces to create electrochemical sensors. The performance of such sensors can be evaluated using various electrochemical techniques.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for characterizing the interfacial properties of modified electrodes. researchgate.net By applying a small AC potential at different frequencies, the impedance of the system can be measured. When an electrode is modified with a self-assembled monolayer (SAM) of this compound, EIS can be used to probe the packing density and defectiveness of the monolayer. nih.govnih.gov Changes in the impedance spectrum upon binding of an analyte to the modified surface can be used as the sensing signal. The charge transfer resistance (Rct), which is related to the ease of electron transfer between a redox probe in solution and the electrode, is often a key parameter monitored in these experiments.

Cyclic Voltammetry (CV): CV is another fundamental electrochemical technique used to characterize modified electrodes. By cycling the potential of the electrode and measuring the resulting current, information about the redox processes occurring at the electrode surface can be obtained. For a sensor based on this compound, CV can be used to assess the blocking effect of the monolayer on the electrode surface towards a redox probe. researchgate.net Furthermore, if the binding of an analyte to the this compound-modified surface induces a change in the electrochemical response (e.g., a change in peak current or potential), this can be the basis for a sensing mechanism. While the searched literature does not provide specific examples of electrochemical sensors utilizing this compound, the principles of EIS and CV are standard for evaluating the performance of any such sensor.

| Electrochemical Technique | Application for Sensor Characterization | Key Parameters Measured |

| Electrochemical Impedance Spectroscopy (EIS) | Characterization of the modified electrode interface and detection of binding events. | Charge transfer resistance (Rct), double-layer capacitance (Cdl). |

| Cyclic Voltammetry (CV) | Assessment of monolayer integrity and transduction of binding events. | Peak current, peak potential, and peak separation. |

Advanced Computational Studies of 3 Aminopropyl Dihydrogen Phosphate

Density Functional Theory (DFT) for Molecular Structure, Reactivity, and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool in chemistry and materials science for calculating molecular properties. chemrxiv.orgscirp.org DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are frequently used to optimize molecular geometry and analyze electronic characteristics. asianpubs.orgresearchgate.net

For 3-aminopropyl dihydrogen phosphate (B84403), DFT calculations would begin with the optimization of its molecular structure to find the lowest energy conformation. From this optimized geometry, a wealth of information can be derived. Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. asianpubs.org A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. While specific values for 3-aminopropyl dihydrogen phosphate are not available in the literature, the table below shows typical reactivity descriptors that would be determined from a DFT study, based on calculations for similar molecules.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (EHOMO - ELUMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = µ² / 2η | Propensity of the species to accept electrons. |

| This table presents global reactivity descriptors that can be derived from DFT calculations. The formulas relate these descriptors to the energies of the HOMO and LUMO. researchgate.netnih.gov |

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the phosphate group, indicating a site for electrophilic attack, and a positive potential around the aminopropyl group, a likely site for nucleophilic attack.

Molecular Dynamics Simulations of Compound Interactions with Biological and Material Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. purdue.edu This technique allows for the investigation of how a compound like this compound interacts with its environment, such as in an aqueous solution or in contact with biological membranes or material surfaces. chemrxiv.orgresearchgate.net

Interaction with Biological Systems:

A key area of interest is the interaction of this compound with lipid bilayers, the primary component of cell membranes. MD simulations can model the compound's approach to and interaction with the bilayer. Given its structure, with a charged phosphate head and a flexible aminopropyl tail, it is expected to exhibit significant interactions with the phospholipid head groups. Simulations of similar molecules, such as neurotransmitters with amino groups and phosphate-containing lipids, have shown that the charged amino group can form strong interactions with the lipid phosphate groups. nih.gov

MD simulations can track the position and orientation of the molecule relative to the membrane, the formation of hydrogen bonds, and any resulting changes in the membrane's structure, such as alterations in thickness or area per lipid. researchgate.net For instance, simulations could reveal whether this compound remains at the surface or penetrates into the bilayer, a critical factor in its potential biological activity. nih.gov

Interaction with Material Systems:

The interaction of this compound with various material surfaces can also be explored using MD simulations. This is relevant for applications where the compound might be used to modify surface properties. Simulations can model the adsorption of the molecule onto surfaces, such as metals or polymers, providing details about the binding energy, orientation, and the formation of self-assembled monolayers. The phosphate group would likely play a key role in binding to many material surfaces.

The following table summarizes the types of insights that can be gained from MD simulations of this compound in different environments.

| System | Key Interactions Investigated | Potential Insights |

| Aqueous Solution | Solvation shell structure, hydrogen bonding with water, diffusion coefficient. | Understanding of its solubility, stability, and behavior in water. upenn.eduresearchgate.net |

| Lipid Bilayer | Penetration depth, orientation, interaction with lipid headgroups and tails, effect on membrane properties. | Elucidation of its mechanism of interaction with cell membranes. nih.govmdpi.com |

| Material Surface | Adsorption energy, binding orientation, formation of surface layers. | Information on its potential as a surface modification agent. |

| This interactive table outlines the potential applications of Molecular Dynamics simulations for studying this compound in various systems. |

Computational Modeling of Anion Binding and Recognition Mechanisms

The structure of this compound, with its protonated amino group and phosphate moiety, suggests its potential to act as a receptor for anions. Computational modeling, particularly MD simulations, can be instrumental in understanding the mechanisms of anion binding and recognition.

Studies on similar systems, such as short peptides binding to anions like dihydrogen phosphate, have shown that the binding process is often accompanied by significant conformational changes in the receptor molecule. nih.gov In the case of this compound, the flexible propyl chain could allow the molecule to adopt a conformation that optimizes its interaction with a target anion.

MD simulations can be used to perform "docking" studies where various anions are placed near the this compound molecule. The simulations would then reveal the preferred binding sites, the strength of the interaction (calculated as the free energy of binding), and the specific hydrogen bonds and electrostatic interactions involved. nih.gov It is plausible that the aminopropyl group would be the primary site for anion binding, with the positively charged nitrogen atom forming strong electrostatic interactions and hydrogen bonds with the anion.

Future Directions and Emerging Research Avenues for 3 Aminopropyl Dihydrogen Phosphate

Integration with Advanced Smart Drug Delivery Systems

The next frontier in drug delivery lies in the development of "smart" systems capable of releasing therapeutic payloads in response to specific physiological or pathological cues. The inherent properties of 3-APDHP make it a compelling candidate for incorporation into these sophisticated delivery vehicles.

Future research is anticipated to focus on harnessing the pH-responsive nature of both the amino and phosphate (B84403) groups of 3-APDHP. The primary amine group can be protonated in acidic environments, such as those found in tumor microenvironments or within endo-lysosomal compartments of cells. This change in charge can be engineered to trigger the disassembly of a nanoparticle carrier or the opening of a pore, leading to site-specific drug release. nih.govnih.gov Similarly, the phosphate moiety can be exploited in enzyme-responsive systems. For instance, phosphatases, which are often overexpressed in certain disease states, can cleave the phosphate group, initiating a cascade that results in drug release. rsc.orgacs.org

One promising approach involves the use of 3-APDHP as a "gatekeeper" on the surface of mesoporous silica (B1680970) nanoparticles (MSNs). nih.govnih.govresearchgate.net In such a system, 3-APDHP or polymers derived from it could be grafted onto the surface of drug-loaded MSNs, effectively capping the pores. Upon encountering a specific stimulus, such as a change in pH or the presence of a particular enzyme, the conformation or charge of the 3-APDHP-based gatekeeper would change, uncapping the pores and releasing the therapeutic cargo. nih.govyoutube.com

Table 1: Potential Smart Drug Delivery Strategies Incorporating 3-Aminopropyl Dihydrogen Phosphate

| Stimulus | Trigger Mechanism | Potential Application |